(S)-Lercanidipine

Description

Properties

CAS No. |

185197-71-1 |

|---|---|

Molecular Formula |

C36H41N3O6 |

Molecular Weight |

611.7 g/mol |

IUPAC Name |

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/t33-/m0/s1 |

InChI Key |

ZDXUKAKRHYTAKV-XIFFEERXSA-N |

Isomeric SMILES |

CC1=C([C@@H](C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lercanidipine, (S)-; (S)-Lercanidipine; (+)-Lercanidipine; |

Origin of Product |

United States |

Foundational & Exploratory

(S)-Lercanidipine: A Deep Dive into its Mechanism of Action on L-type Calcium Channels

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (S)-Lercanidipine, the more active enantiomer of the third-generation dihydropyridine (B1217469) calcium channel blocker, Lercanidipine (B1674757). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its molecular interactions, quantitative data on its activity, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action

This compound exerts its therapeutic effects, primarily the lowering of blood pressure, by acting as a potent and selective antagonist of L-type voltage-gated calcium channels (VGCCs). These channels, particularly the Cav1.2 subtype, are crucial for the regulation of calcium influx into vascular smooth muscle cells. By inhibiting this influx, this compound leads to vasodilation and a subsequent reduction in peripheral vascular resistance.

The high lipophilicity of Lercanidipine allows it to readily partition into the lipid bilayer of cell membranes, from where it can access its binding site on the L-type calcium channel. This characteristic is believed to contribute to its slow onset and long duration of action. The S-enantiomer of Lercanidipine is known to be more effective than the R-enantiomer.

This compound's interaction with the L-type calcium channel is voltage-dependent, meaning its blocking efficacy is enhanced when the cell membrane is depolarized. This is a characteristic feature of dihydropyridine calcium channel blockers. While its primary target is the L-type calcium channel, studies have also shown that Lercanidipine can inhibit T-type calcium channels, which may contribute to some of its ancillary therapeutic benefits, such as renal protection.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound on L-type calcium channels.

| Parameter | Value | Cell Type/Tissue | Reference |

| IC50 (Vasorelaxation) | 0.5 nM | Human Arteria Mammaria | [1] |

| IC50 (Negative Inotropy) | 127 nM | Human Right Atrial Trabeculae | [1] |

| IC50 (Cav1.2b - vascular splice variant) | 1.8 x 10-8 M (18 nM) | CHO cells | [2] |

| IC50 (Cav1.2a - cardiac splice variant) | 3.3 x 10-8 M (33 nM) | CHO cells | [2] |

Table 1: IC50 Values of Lercanidipine and this compound

| Channel Type | Concentration of this compound | % Blockade | Cell Type | Reference |

| L-type Calcium Channel (ICa,L) | 1 µM | < 20% (from holding potential of -90 mV) | Guinea-pig ventricular myocytes | [3][4][5] |

| T-type Calcium Channel (ICa,T) | 1 µM | Noticeable blockade | Guinea-pig ventricular myocytes | [3][4][5] |

| L-type Calcium Channel (ICa,L) | 1 µM | ~50% (from a more positive holding potential of -50 to -30 mV) | Guinea-pig ventricular myocytes | [3][5][6] |

Table 2: Percentage Blockade of Calcium Channels by this compound

Experimental Protocols

Electrophysiological Studies (Patch-Clamp)

Objective: To characterize the inhibitory effect of this compound on L-type calcium channel currents.

Methodology:

-

Cell Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the cardiac (Cav1.2a) or vascular (Cav1.2b) splice variant of the L-type calcium channel α1 subunit are cultured under standard conditions.[2] For studies on native channels, ventricular myocytes can be isolated from guinea pigs.[3][4][5]

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.

-

External Solution (in mM): NaCl 135, CsCl 5.4, CaCl2 2, MgCl2 1, HEPES 10; adjusted to pH 7.4 with NaOH.

-

Internal Solution (in mM): CsCl 130, EGTA 10, Mg-ATP 5, HEPES 10; adjusted to pH 7.2 with CsOH.

-

-

Voltage Protocol:

-

Drug Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired final concentrations in the external solution. The solution is applied to the cells via a perfusion system.

-

Data Analysis: The peak inward ICa,L is measured before and after the application of this compound. The percentage of block is calculated, and concentration-response curves are generated to determine the IC50 value.

Radioligand Binding Assay

Objective: To determine the binding affinity and competitive nature of this compound to the dihydropyridine binding site on the L-type calcium channel.

Methodology:

-

Membrane Preparation:

-

Tissue (e.g., rat brain cortex or heart ventricles) or cells expressing L-type calcium channels are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in the binding buffer.

-

-

Binding Assay:

-

Radioligand: A radiolabeled dihydropyridine antagonist, such as [3H]-PN200-110, is used.

-

Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the absence (total binding) or presence of increasing concentrations of unlabeled this compound (competitive binding). A high concentration of an unlabeled dihydropyridine (e.g., nifedipine) is used to determine non-specific binding.

-

Incubation Conditions: The incubation is typically carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

Visualizations

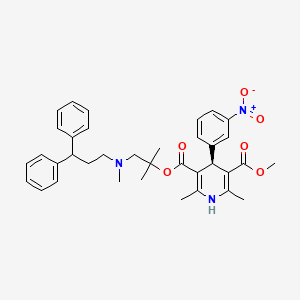

Caption: this compound blocks L-type calcium channels, inhibiting Ca2+ influx and causing vasodilation.

References

- 1. Increased vascular selectivity and prolonged pharmacological efficacy of the L-type Ca2+ channel antagonist lercanidipine in human cardiovascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of vasoselectivity of the 1,4-dihydropyridine lercanidipine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. europeanreview.org [europeanreview.org]

- 4. researchgate.net [researchgate.net]

- 5. Lercanidipine and T-type calcium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological in vitro studies of the new 1,4-dihydropyridine calcium antagonist lercanidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoselective Synthesis of (S)-Lercanidipine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of (S)-Lercanidipine hydrochloride, the pharmacologically active enantiomer of the calcium channel blocker Lercanidipine (B1674757). The synthesis is pivotal in ensuring the therapeutic efficacy and safety of the final drug product. This document details the core synthetic strategy, which hinges on the chiral resolution of a key intermediate, followed by subsequent chemical transformations to yield the target molecule. Detailed experimental protocols, quantitative data, and process visualizations are provided to support research and development efforts in this area.

Introduction

Lercanidipine is a third-generation dihydropyridine (B1217469) calcium channel blocker widely used in the treatment of hypertension. It possesses a chiral center at the C4 position of the dihydropyridine ring, and its therapeutic activity is primarily attributed to the (S)-enantiomer. The (S)-enantiomer exhibits significantly higher affinity for L-type calcium channels compared to its (R)-counterpart. Therefore, the stereoselective synthesis of this compound is of paramount importance for the production of a highly effective and specific antihypertensive agent.

The most common and effective strategy for the synthesis of enantiomerically pure this compound involves the resolution of a racemic key intermediate, namely 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid. This guide will focus on this well-established method.

Synthetic Strategy Overview

The stereoselective synthesis of this compound hydrochloride can be logically divided into three main stages, as depicted in the workflow diagram below. The process begins with the synthesis of the racemic carboxylic acid intermediate, followed by its chiral resolution to isolate the desired (S)-enantiomer. The subsequent esterification of the resolved intermediate with a specific amino alcohol side chain yields this compound free base, which is then converted to its stable hydrochloride salt.

Caption: Overall workflow for the stereoselective synthesis of this compound hydrochloride.

Key Experimental Protocols

This section provides detailed methodologies for the pivotal steps in the stereoselective synthesis of this compound hydrochloride.

Chiral Resolution of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

The resolution of the racemic carboxylic acid is the cornerstone of this stereoselective synthesis. It is achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent, typically a cinchona alkaloid like cinchonidine (B190817).

Protocol:

-

Salt Formation: A solution of racemic 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., methanol (B129727) or ethanol) is heated to reflux. To this, a solution of the chiral resolving agent, such as cinchonidine (0.5 eq), in the same solvent is added.

-

Fractional Crystallization: The mixture is allowed to cool slowly to room temperature, and then further cooled in an ice bath to facilitate the precipitation of the less soluble diastereomeric salt. The precipitated salt is collected by filtration.

-

Liberation of the (S)-enantiomer: The isolated diastereomeric salt is suspended in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous acidic solution (e.g., dilute hydrochloric acid). The mixture is stirred vigorously to liberate the free carboxylic acid into the organic phase.

-

Isolation and Purification: The organic layer is separated, washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the enantiomerically enriched (S)-2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid. The enantiomeric excess (ee) is determined by chiral HPLC.

Esterification of (S)-2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

The resolved (S)-carboxylic acid is then esterified with the amino alcohol side chain, 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, to form this compound.

Protocol:

-

Activation of the Carboxylic Acid: The (S)-carboxylic acid (1.0 eq) is dissolved in an aprotic solvent (e.g., dichloromethane (B109758) or toluene). A coupling agent, such as a substituted chlorophosphate derivative (e.g., diethylchlorophosphate) (1.1 eq), and a base (e.g., triethylamine) (1.1 eq) are added at room temperature. The mixture is stirred for a specified time to form the activated ester intermediate.

-

Esterification Reaction: To the solution containing the activated ester, 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol (1.0 eq) is added. The reaction mixture is then heated to reflux and maintained for several hours until the reaction is complete, as monitored by TLC or HPLC.

-

Work-up and Purification: After cooling, the reaction mixture is washed sequentially with an aqueous basic solution (e.g., 10% NaOH), water, and an aqueous acidic solution (e.g., 6N HCl), followed by a final wash with water. The organic layer is dried and concentrated under reduced pressure. The crude this compound free base is then purified by crystallization from a suitable solvent system.

Formation of this compound Hydrochloride

The final step involves the conversion of the purified this compound free base into its stable and pharmaceutically acceptable hydrochloride salt.

Protocol:

-

Salt Formation: The purified this compound free base is dissolved in a suitable organic solvent (e.g., tetrahydrofuran (B95107) or ethyl acetate).

-

Acidification: A solution of hydrochloric acid in an appropriate solvent (e.g., ethereal HCl or aqueous HCl) is added dropwise to the solution of the free base with stirring until the pH reaches a desired acidic value.

-

Crystallization and Isolation: The precipitated this compound hydrochloride is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product. The purity of the final product is confirmed by HPLC and other analytical techniques.

Quantitative Data Summary

The following tables summarize the typical quantitative data for the key steps in the stereoselective synthesis of this compound hydrochloride.

Table 1: Chiral Resolution of Racemic Carboxylic Acid

| Parameter | Value | Reference |

| Resolving Agent | Cinchonidine | [1] |

| Solvent | Ethanol | [1] |

| Yield of (S)-enantiomer | >40% (theoretical max 50%) | [1] |

| Enantiomeric Excess (ee) | >98% | [1] |

Table 2: Esterification to form this compound

| Parameter | Value | Reference |

| Coupling Agent | Diethylchlorophosphate | [2] |

| Solvent | Toluene | [2] |

| Reaction Temperature | Reflux | [2] |

| Yield | 83-85% | [2] |

Table 3: Formation of this compound Hydrochloride

| Parameter | Value | Reference |

| Solvent | Tetrahydrofuran | [2] |

| Yield | ~95% | [2] |

| Final Purity (HPLC) | >99.5% | [2] |

Logical Relationships in the Synthesis

The chemical transformations involved in the synthesis of this compound hydrochloride from its key intermediates are illustrated in the following diagram.

Caption: Key chemical transformations in the synthesis of this compound hydrochloride.

Conclusion

The stereoselective synthesis of this compound hydrochloride is a well-defined process that relies on the efficient chiral resolution of a key dihydropyridine carboxylic acid intermediate. The subsequent esterification and salt formation steps are high-yielding and allow for the production of the final active pharmaceutical ingredient with high purity and enantiomeric excess. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important antihypertensive drug.

References

The Preclinical Pharmacokinetic Profile of (S)-Lercanidipine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of (S)-Lercanidipine, the pharmacologically active enantiomer of the dihydropyridine (B1217469) calcium channel blocker, Lercanidipine (B1674757). This document summarizes key quantitative data, details experimental methodologies, and visualizes experimental workflows to support further research and development.

Lercanidipine is a highly lipophilic and vasoselective calcium channel blocker used in the treatment of hypertension. Its antihypertensive activity is primarily attributed to the (S)-enantiomer.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical models is crucial for predicting its pharmacokinetic behavior in humans and for designing effective and safe therapeutic strategies.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters of Lercanidipine and its enantiomers in various preclinical models. It is important to note that specific data for the (S)-enantiomer is not always reported separately from the racemic mixture. In such cases, data for racemic Lercanidipine is presented, with the understanding that the Cmax and AUC for the (S)-enantiomer are generally 1.2-fold higher than for the (R)-enantiomer.[2][3]

Table 1: Pharmacokinetic Parameters of Lercanidipine in Rats

| Parameter | Value | Species/Strain | Dose | Route of Administration | Formulation | Reference |

| Cmax | 564.88 ± 1.75 ng/mL | Wistar Rats | 0.3125 mg | Oral | Pure Drug Suspension | [4] |

| 1715.317 ± 1.45 ng/mL | Wistar Rats | 0.3125 mg | Oral | Optimized Solid Dispersion | [4] | |

| Tmax | 1.5 ± 0.5 h | Wistar Rats | 0.3125 mg | Oral | Pure Drug Suspension | [4] |

| 1.0 ± 0.4 h | Wistar Rats | 0.3125 mg | Oral | Optimized Solid Dispersion | [4] | |

| AUC (0-∞) | 2046.54 ± 1.67 ng·h/mL | Wistar Rats | 0.3125 mg | Oral | Pure Drug Suspension | [4] |

| 6190.64 ± 1.42 ng·h/mL | Wistar Rats | 0.3125 mg | Oral | Optimized Solid Dispersion | [4] | |

| Half-life (t½) | Increased in normal vs. hyperlipidemic rats | Experimental Rats | 20 mg/kg | Oral | 1.5% CMC | [5] |

Table 2: Enantioselective Pharmacokinetic Parameters of Lercanidipine in Humans (for comparative purposes)

| Parameter | This compound | (R)-Lercanidipine | Species | Dose | Route of Administration | Reference |

| Cmax | 2.071 ng/mL (median) | 1.681 ng/mL (median) | Healthy Male Volunteers | 20 mg | Oral | [1] |

| AUC (0-24h) | 12.352 ng·h/mL (median) | 10.063 ng·h/mL (median) | Healthy Male Volunteers | 20 mg | Oral | [1] |

| Clearance (Cl/f) | 732.16 L/h (median) | 1891.84 L/h (median) | Healthy Male Volunteers | 20 mg | Oral | [1] |

| Terminal Half-life (t½) | 5.8 ± 2.5 h | 7.7 ± 3.8 h | - | - | - | [2] |

Tissue Distribution

Studies in rats and dogs using radiolabeled [14C]Lercanidipine have shown that radioactivity is rapidly and extensively distributed to various organs and tissues.[6] Thirty minutes after oral administration in rats, and two hours in dogs, tissue levels of radioactivity were higher than in plasma.[6] The liver appears to be a major target organ for distribution in both species.[6] Following repeated administration to rats, radioactivity was detectable in the aorta and cava vein for up to 96 hours post-dose.[6] A study in rats that received a high dose (890 mg/kg) found the highest concentrations of lercanidipine in the stomach content, stomach wall, small intestine, spleen, and liver.[7]

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of pharmacokinetic studies. Below are generalized protocols based on the available literature.

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Wistar albino rats (180-220g) are commonly used.[4][8]

-

Housing: Animals are housed in polypropylene (B1209903) cages under controlled temperature (25-27°C), humidity (50% RH), and a 12-hour light/dark cycle, with ad libitum access to a standard pellet diet and water.[5][8]

-

Dosing:

-

Formulation: Lercanidipine can be suspended in a vehicle such as 1.5% carboxymethyl cellulose (B213188) (CMC) for oral administration.[5]

-

Administration: The drug is typically administered via oral gavage.

-

-

Blood Sampling:

-

Blood samples (approximately 0.5 mL) are collected at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via the retro-orbital sinus.[5][8]

-

To maintain blood volume, an equal volume of saline may be administered after each withdrawal.[5]

-

Blood samples are collected into heparinized tubes.

-

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000-6000 rpm for 5-10 minutes) and stored at low temperatures (e.g., -72°C) until analysis.[5][8]

-

Analytical Method: Plasma concentrations of Lercanidipine are typically determined using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][5]

Sample Preparation for LC-MS/MS Analysis

-

Protein Precipitation: A common method for extracting Lercanidipine from plasma is protein precipitation. Chilled acetonitrile (B52724) is added to the plasma sample, vortexed, and then centrifuged at high speed in a cold environment. The supernatant is then collected for analysis.[8]

-

Solid Phase Extraction (SPE): SPE is another technique used for sample clean-up and concentration.[9]

Visualizing Experimental Workflows

The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study of an orally administered compound like this compound.

References

- 1. Enantioselective pharmacokinetics of lercanidipine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e-lactancia.org [e-lactancia.org]

- 3. db.cbg-meb.nl [db.cbg-meb.nl]

- 4. ijsred.com [ijsred.com]

- 5. scispace.com [scispace.com]

- 6. Pharmacokinetics of Lercanidipine in Animals: II. Distribution to and Elimination from Organs and Tissues After Administration of [14C]Lercanidipine to Rats and Dogs. Whole‐Body Autoradiography, Biliary Excretion and Enterohepatic Circulation and Biotransformation in Rats | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. revmaterialeplastice.ro [revmaterialeplastice.ro]

- 9. Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity and Kinetics of (S)-Lercanidipine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lercanidipine (B1674757), a third-generation dihydropyridine (B1217469) calcium channel blocker, is recognized for its efficacy in treating hypertension. It is marketed as a racemic mixture of its two enantiomers, (S)-Lercanidipine and (R)-Lercanidipine. The therapeutic effects of lercanidipine are primarily attributed to the (S)-enantiomer, which exhibits a significantly higher affinity for the L-type calcium channels (LTCCs) compared to its (R)-counterpart. This guide provides a detailed technical overview of the binding affinity and kinetics of this compound, compiling available quantitative data, experimental methodologies, and relevant signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Core Data Summary

The binding affinity of lercanidipine and its enantiomers to L-type calcium channels has been characterized through various in vitro studies. The available quantitative data is summarized below.

Table 1: Binding Affinity of Lercanidipine Racemate

| Preparation | Radioligand | K_i_ (nM) | Reference |

| Rat Brain Homogenates | Not Specified | 0.24-0.3 | [1] |

| Rat Heart Homogenates | Not Specified | 0.22 | [1] |

Table 2: Inhibitory Potency (IC_50_) of this compound and its Enantiomer

| Target | Cell Line | Holding Potential | IC_50_ (nM) | Enantiomer | Reference |

| Vascular L-type Calcium Channel (Ca_v_1.2b) | CHO Cells | -80 mV | 18 | This compound | [2] |

| Cardiac L-type Calcium Channel (Ca_v_1.2a) | CHO Cells | -80 mV | 33 | This compound | [2] |

| Vascular L-type Calcium Channel (Ca_v_1.2b) | CHO Cells | -40 mV | ~0.5 | This compound | [2] |

| Vascular L-type Calcium Channel (Ca_v_1.2b) | CHO Cells | Not Specified | 74 | (R)-Lercanidipine | [2] |

| Potassium-induced contraction of isolated rat aorta | N/A | N/A | 1.3 | Lercanidipine (Racemate) | [1] |

It is noteworthy that in vitro studies have demonstrated that the (S)-enantiomer of lercanidipine possesses an affinity for calcium channels that is approximately 100 to 200 times greater than that of the (R)-enantiomer.[3]

Binding Kinetics

Signaling Pathways

The primary mechanism of action of this compound involves the blockade of L-type calcium channels, which are crucial for the influx of calcium ions into vascular smooth muscle cells. This inhibition of calcium influx leads to vasodilation and a subsequent reduction in blood pressure.[6]

Signaling pathway of L-type calcium channel and this compound action.

Experimental Protocols

The determination of binding affinity and the assessment of channel blockade by this compound typically involve radioligand binding assays and patch-clamp electrophysiology.

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for a competition binding assay to determine the inhibitory constant (K_i_) of a test compound.

Workflow for a radioligand competition binding assay.

Key Steps:

-

Membrane Preparation: Homogenize tissue (e.g., rat brain or heart) in a suitable buffer and prepare a membrane fraction by centrifugation.[1]

-

Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-nitrendipine), and varying concentrations of unlabeled this compound.

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC_50_ value. The K_i_ value can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of this compound on the ionic currents flowing through L-type calcium channels in living cells.

Workflow for whole-cell patch-clamp electrophysiology.

Key Steps:

-

Cell Preparation: Use a cell line stably expressing the desired L-type calcium channel subtype (e.g., CHO cells expressing Ca_v_1.2a or Ca_v_1.2b).[2]

-

Recording Configuration: Establish a whole-cell patch-clamp configuration on a single cell.

-

Voltage Protocol: Apply a specific voltage-clamp protocol to elicit calcium currents. This typically involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing it to a potential that activates the L-type calcium channels (e.g., +10 mV).

-

Baseline Measurement: Record the baseline calcium current in the absence of the drug.

-

Drug Application: Perfuse the cell with solutions containing increasing concentrations of this compound.

-

Effect Measurement: Record the calcium current at each concentration of this compound.

-

Data Analysis: Measure the peak current amplitude at each drug concentration and plot the percentage of current inhibition against the drug concentration to generate a dose-response curve and determine the IC_50_ value.

Conclusion

This compound demonstrates high affinity and stereospecificity for L-type calcium channels, with a notable preference for the vascular splice variant. While quantitative kinetic data remains elusive, its high lipophilicity is understood to contribute to its prolonged duration of action. The provided experimental frameworks for radioligand binding assays and patch-clamp electrophysiology offer foundational methods for further investigation into the binding characteristics of this and similar compounds. A deeper understanding of the precise kinetic parameters (k_on_ and k_off_) would be invaluable for a more complete pharmacodynamic profile and could guide the development of future cardiovascular therapeutics.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Molecular mechanisms of vasoselectivity of the 1,4-dihydropyridine lercanidipine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Patch Clamp Electrophysiology: Methods and Protocols | Semantic Scholar [semanticscholar.org]

- 4. dovepress.com [dovepress.com]

- 5. Pharmacological in vitro studies of the new 1,4-dihydropyridine calcium antagonist lercanidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lercanidipine - Wikipedia [en.wikipedia.org]

The Eutomer and the Racemate: A Technical Guide to the Discovery and Development of Lercanidipine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lercanidipine (B1674757), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed antihypertensive agent.[1] Patented in 1984 and first approved for medical use in 1997, it is recognized for its gradual onset of action and long-lasting therapeutic effects, which contribute to a favorable side-effect profile compared to older dihydropyridines.[1] A key feature of lercanidipine is its chiral center at the C4 position of the dihydropyridine ring, resulting in the existence of two enantiomers: (S)-lercanidipine and (R)-lercanidipine. Although marketed as a racemic mixture, the pharmacological activity primarily resides in the (S)-enantiomer, the eutomer.[2] This technical guide provides an in-depth exploration of the discovery, development, and distinct properties of lercanidipine's enantiomers, focusing on their synthesis, pharmacological activity, and the rationale behind the development of the racemic formulation.

Stereoselective Synthesis and Chiral Resolution

The synthesis of lercanidipine can be approached through methods that yield the racemic mixture or through stereoselective routes to obtain the individual enantiomers. A common strategy for obtaining the enantiomerically pure forms involves the resolution of a key chiral intermediate.

Experimental Protocol: Chiral Resolution of Racemic 1,4-dihydro-2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-pyridine-3-carboxylic acid

A potential pathway to obtaining the separate enantiomers of lercanidipine involves the resolution of a racemic carboxylic acid precursor. While specific industrial protocols are proprietary, a general approach can be derived from established chemical principles for resolving chiral carboxylic acids. This often involves the formation of diastereomeric salts using a chiral base.

Materials:

-

Racemic 1,4-dihydro-2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-pyridine-3-carboxylic acid

-

Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine)

-

Suitable solvent (e.g., methanol, ethanol, or acetone)

-

Acid (e.g., hydrochloric acid) for liberation of the resolved carboxylic acid

-

Base (e.g., sodium hydroxide) for neutralization

Procedure:

-

Diastereomeric Salt Formation: Dissolve the racemic carboxylic acid in a suitable solvent. Add an equimolar amount of the chiral resolving agent. Stir the solution, and allow the diastereomeric salts to crystallize.

-

Fractional Crystallization: The two diastereomeric salts will have different solubilities. Isolate the less soluble salt by filtration. The more soluble salt will remain in the mother liquor. Recrystallize the isolated salt to improve diastereomeric purity.

-

Liberation of the Enantiomerically Pure Acid: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically pure carboxylic acid. Filter and dry the product.

-

Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by acidification and subsequent purification, or by using the opposite enantiomer of the resolving agent.

-

Synthesis of Lercanidipine Enantiomer: The resolved carboxylic acid can then be used in the final steps of the lercanidipine synthesis to yield the desired (S)- or (R)-enantiomer.

The following diagram illustrates the general workflow for chiral resolution.

Analytical Separation of Enantiomers

The development of analytical methods to separate and quantify the enantiomers of lercanidipine has been crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the primary techniques employed.

Experimental Protocol: Chiral HPLC Separation

Instrumentation:

-

Waters Alliance HPLC system with a PDA detector.[2]

-

Stationary Phase: Chiral OJ-H column (150 x 4.6 mm, 5 µm).[2]

Mobile Phase:

-

10 mM Ammonium acetate (B1210297) and Acetonitrile (35:65 v/v).[2]

Chromatographic Conditions:

Sample Preparation:

-

Stock solutions of (S)- and (R)-lercanidipine (0.1 mg/mL) are prepared in methanol.[2]

Results:

-

Under these conditions, the (R)-lercanidipine enantiomer typically elutes before the this compound enantiomer.[2]

Experimental Protocol: Capillary Electrophoresis Separation

Instrumentation:

-

Capillary electrophoresis system with a UV detector.

Capillary:

-

Fused-silica uncoated capillary (50 µm i.d., 60.2 cm total length, 50.0 cm effective length).

Background Electrolyte:

-

200 mmol/L sodium acetate buffer (pH 4.0) containing 10 mmol/L of 2,3,6-o-methyl-β-cyclodextrin (TM-β-CD) as a chiral selector.

Conditions:

-

Temperature: 15°C.

-

Voltage: 25 kV.

-

Detection: 237 nm.

-

Injection: Hydrodynamic injection for 10 seconds at 0.5 psi.

Pharmacological Profile of Lercanidipine Enantiomers

The antihypertensive effect of lercanidipine is primarily attributed to the (S)-enantiomer, which exhibits significantly greater affinity for L-type calcium channels.[2]

Mechanism of Action

Lercanidipine exerts its therapeutic effect by blocking the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[1] This inhibition of calcium entry leads to vasodilation and a subsequent reduction in blood pressure.[1] Additionally, lercanidipine has been shown to block T-type calcium channels, which may contribute to its renal protective effects.[3]

The signaling pathway for lercanidipine's primary mechanism of action is illustrated below.

Enantioselective Pharmacodynamics

In vitro studies have demonstrated that the (S)-enantiomer of lercanidipine has a 100 to 200-fold greater affinity for calcium channels than the (R)-enantiomer.[2] This stereoselectivity is the basis for the eutomer's potent antihypertensive activity. While specific Ki or IC50 values are not consistently reported across publicly available literature, the differential activity is well-established.

Interestingly, both enantiomers of lercanidipine, as well as the racemate, have been shown to block both L-type and T-type calcium channels. One study found that lercanidipine exhibited a notable selectivity for T-type calcium channels compared to other dihydropyridines like amlodipine (B1666008) and lacidipine.[4][5] The ratio of T-type to L-type channel blockade (T/L) was found to be approximately 1.05 for this compound and 1.15 for (R)-lercanidipine, suggesting a slightly higher T-type channel selectivity for the less active R-enantiomer in this particular experimental model.[4][5]

| Compound | T-type/L-type Channel Blockade Ratio (T/L) |

| This compound | 1.05[4][5] |

| (R)-Lercanidipine | 1.15[4][5] |

| (RS)-Lercanidipine | Not explicitly stated, but also >1[4][5] |

| Amlodipine | <1[4][5] |

| Lacidipine | <1[4][5] |

| Mibefradil (T-type selective) | 1.3[4][5] |

| Data from a study on patch-clamped guinea-pig ventricular myocytes. |

Pharmacokinetics of Lercanidipine Enantiomers

Following oral administration, lercanidipine is completely absorbed but undergoes extensive first-pass metabolism, primarily by the CYP3A4 enzyme, resulting in a low absolute bioavailability of about 10%.[6][7] The pharmacokinetics of lercanidipine are enantioselective.

| Pharmacokinetic Parameter | This compound | (R)-Lercanidipine | Reference |

| Cmax (ng/mL) | 2.071 (median) | 1.681 (median) | [8] |

| AUC (0-24h) (ng·h/mL) | 12.352 (median) | 10.063 (median) | [8] |

| AUC (0-inf) | 1.21-fold higher than (R)-enantiomer | - | [8] |

| Elimination Half-life (hours) | 5.8 ± 2.5 | 7.7 ± 3.8 | [6] |

| Data from studies in healthy volunteers following a single oral dose of racemic lercanidipine. |

The Cmax and AUC for the more active (S)-enantiomer are approximately 1.2-fold higher than those of the (R)-enantiomer.[7][9] No in vivo interconversion of the enantiomers is observed.[6][9]

Rationale for the Development of Racemic Lercanidipine

Despite the significantly higher potency of the (S)-enantiomer, lercanidipine was developed and is marketed as a racemic mixture. The decision to pursue a racemic drug over a single enantiomer is a complex one, often involving considerations of manufacturing cost, clinical efficacy, and potential benefits of the distomer (the less active enantiomer).[10]

In the case of lercanidipine, one hypothesis is that the (R)-enantiomer may play a role in the drug's overall pharmacokinetic profile. It has been suggested that the presence of the (R)-enantiomer might spare the (S)-enantiomer from extensive first-pass metabolism, thereby enhancing its bioavailability compared to what might be achieved with the pure (S)-enantiomer alone. However, definitive clinical studies to fully substantiate this claim are not widely published.

Furthermore, some studies suggest that the (R)-enantiomer may not be entirely inert and could contribute to some of the pleiotropic effects of lercanidipine, such as its anti-atherosclerotic properties, which have been observed to be independent of stereoselectivity in some models.[11]

The logical relationship for the development decision can be visualized as follows:

Conclusion

The discovery and development of lercanidipine enantiomers provide a fascinating case study in chiral pharmacology. The (S)-enantiomer is clearly the primary driver of the drug's antihypertensive efficacy through its potent blockade of L-type calcium channels. However, the development of the racemic mixture suggests a more complex interplay between the two enantiomers, potentially involving pharmacokinetic advantages and contributions to the drug's broader therapeutic profile. Further research into the specific interactions between the enantiomers and their metabolic pathways could provide a more complete understanding and potentially guide the development of future chiral antihypertensive agents. This guide has synthesized the available technical information to provide a comprehensive overview for professionals in the field of drug discovery and development.

References

- 1. Lercanidipine - Wikipedia [en.wikipedia.org]

- 2. easpublisher.com [easpublisher.com]

- 3. New Insights into the Nephroprotective Potential of Lercanidipine | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. europeanreview.org [europeanreview.org]

- 6. e-lactancia.org [e-lactancia.org]

- 7. Clinical Pharmacokinetics of Lercanidipine | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 10. researchgate.net [researchgate.net]

- 11. Effect of lercanidipine and its (R)-enantiomer on atherosclerotic lesions induced in hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of (S)-Lercanidipine

Introduction

(S)-Lercanidipine is the active S-enantiomer of Lercanidipine (B1674757), a third-generation dihydropyridine (B1217469) calcium channel blocker.[1] It is primarily utilized as an antihypertensive agent for the treatment of mild-to-moderate hypertension.[2][3] Its therapeutic effect is achieved by blocking the influx of extracellular calcium across the cell membranes of myocardial and vascular smooth muscle.[4][5] This action leads to the relaxation of blood vessels, a decrease in total peripheral resistance, and consequently, a reduction in blood pressure.[4][6] As a Biopharmaceutics Classification System (BCS) Class II drug, this compound is characterized by high permeability and low aqueous solubility, which presents challenges for its formulation and bioavailability.[7][8] This guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and visualizations of relevant biological and experimental pathways.

Physicochemical Data

The fundamental physicochemical properties of this compound and its commonly used hydrochloride salt are summarized below. These parameters are critical for understanding its behavior in both formulation development and physiological environments.

Table 1: General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₃₆H₄₁N₃O₆ (this compound) C₃₆H₄₂ClN₃O₆ (this compound HCl) | [9][10] |

| Molecular Weight | 611.7 g/mol (this compound) 648.2 g/mol (this compound HCl) | [9][10] |

| pKa (Strongest Basic) | 9.36 (Predicted) | [4] |

| pKa (Strongest Acidic) | 16.96 (Predicted) | [4] |

| LogP | 6.4 - 6.9 (Predicted) | [4][9] |

| Polar Surface Area | 111.01 Ų (Predicted) | [4] |

| Hydrogen Bond Acceptor Count | 6 (Predicted) | [4] |

| Hydrogen Bond Donor Count | 1 (Predicted) | [4] |

| Rotatable Bond Count | 14 (Predicted) | [4] |

Table 2: Solubility Data for Lercanidipine Hydrochloride

| Solvent / Medium | Solubility | Source |

| Water | Practically insoluble[6][8] | [6][8] |

| Methanol | Readily soluble[6], Freely soluble[8] | [6][8] |

| Chloroform | Readily soluble | [6] |

| Ethanol | ~2 mg/mL | [11] |

| DMSO | ~15 mg/mL | [11] |

| Dimethylformamide (DMF) | ~25 mg/mL | [11] |

| 0.1 N HCl | 82.35 µg/mL | [8] |

| Acetate Buffer (pH 4.5) | 49.43 µg/mL | [8] |

| Phosphate Buffer (pH 6.8) | 9.85 µg/mL | [8] |

| DMF:PBS (pH 7.2) 1:2 | ~0.3 mg/mL | [11] |

Table 3: Thermal and Crystalline Properties of Lercanidipine Hydrochloride

| Property | Value | Source |

| Physical Form | Slightly yellow crystalline powder[6], Solid[12] | [6][12] |

| Melting Point (Form I) | 197-201 °C (DSC Peak) | [6][13][14] |

| Melting Point (Form II) | 207-211 °C (DSC Peak) | [6][14][15] |

| Melting Point (General) | 175-177 °C | [2][12][16] |

| Melting Point (Amorphous) | Endothermic peak at 86.1 °C | [17] |

Note: Lercanidipine hydrochloride exists in different polymorphic forms, which accounts for the variation in reported melting points.[14][17][18]

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following sections detail standard methodologies for key parameters.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[19][20]

Principle: An excess amount of the solid drug is agitated in a specific solvent or buffer for a prolonged period until equilibrium is reached between the undissolved solid and the dissolved drug. The concentration of the resulting saturated solution is then measured.[19][21]

Detailed Protocol:

-

Preparation: Add an excess amount of this compound hydrochloride to a series of flasks, each containing a buffer of a specific pH (e.g., pH 1.2, 4.5, and 6.8).[22] The amount should be sufficient to ensure a solid phase remains at equilibrium.[19]

-

Equilibration: Seal the flasks and place them in a mechanical agitator or orbital shaker at a constant, controlled temperature (e.g., 37 °C).[22]

-

Sampling: At predetermined time intervals (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw aliquots from each flask.[22]

-

Separation: Immediately separate the undissolved solid from the solution by centrifugation or filtration through a non-adsorptive filter (e.g., 0.45 µm PTFE).

-

Analysis: Quantify the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

-

Equilibrium Confirmation: Equilibrium is confirmed when the concentration of sequential samples reaches a plateau (e.g., less than 10% deviation between consecutive time points).[22]

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate and common method for pKa determination for compounds with adequate aqueous solubility.[23][24]

Principle: The method involves titrating a solution of the drug with a standard acid or base. The pH of the solution is monitored continuously as the titrant is added. The pKa is determined from the inflection point of the resulting pH vs. volume curve, specifically at the half-equivalence point where the concentrations of the ionized and non-ionized species are equal.[24]

Detailed Protocol:

-

Solution Preparation: Accurately weigh and dissolve a known amount of this compound hydrochloride in a suitable solvent system. For poorly soluble drugs, a co-solvent system (e.g., water-methanol) may be required, with subsequent extrapolation to aqueous pKa.[23]

-

Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode and the burette tip.

-

Titration: Titrate the solution with a standardized solution of NaOH (for an acidic drug) or HCl (for a basic drug), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The first derivative of this curve will show a peak at the equivalence point.

-

pKa Calculation: The pH at the half-equivalence point (half the volume of titrant needed to reach the equivalence point) is equal to the pKa of the compound.[24]

Polymorphism and Thermal Analysis (DSC & XRD)

Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRD) are powerful techniques used to characterize the solid-state properties of a drug, including its crystallinity and polymorphism.[17]

A. Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Endothermic events (like melting) and exothermic events (like crystallization) are recorded as peaks, providing information on melting point, purity, and polymorphic transitions.[25][26]

Detailed Protocol:

-

Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the this compound hydrochloride sample into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[27]

-

Data Analysis: Record the heat flow versus temperature. The peak of an endothermic event corresponds to the melting point of the substance.[17][25] Different polymorphic forms will exhibit distinct melting endotherms.[14][17]

B. X-Ray Powder Diffraction (XRD)

Principle: XRD is used to identify the crystalline structure of a solid. A crystalline material will diffract an X-ray beam at specific angles (2θ), producing a unique diffraction pattern that acts as a fingerprint for that specific crystal form. Amorphous materials do not produce sharp diffraction peaks.[17]

Detailed Protocol:

-

Sample Preparation: Gently pack the powdered this compound hydrochloride sample into a sample holder.

-

Data Acquisition: Place the sample in an X-ray diffractometer. Scan the sample over a defined range of 2θ angles (e.g., 5° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).

-

Data Analysis: The resulting diffractogram plots intensity versus the 2θ angle. The unique set of peaks (d-spacings) is used to identify the specific polymorphic form by comparing it to reference patterns.[17][28]

Signaling Pathways and Mechanism of Action

This compound's antihypertensive effect is rooted in its ability to modulate calcium-dependent signaling pathways in vascular and cardiac tissues.

L-Type Calcium Channel Blockade

The primary mechanism of action for Lercanidipine is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells.[3][6] This inhibition prevents the influx of Ca²⁺ ions, which is a critical step for muscle contraction. The resulting vasodilation lowers peripheral resistance and blood pressure.[4][5]

Antihypertrophic Signaling

In addition to its primary vasodilatory effect, Lercanidipine has been shown to attenuate cardiomyocyte hypertrophy. It achieves this by inhibiting at least two key calcium-dependent signaling pathways:

-

Calcineurin-NFAT3 Pathway: Lercanidipine suppresses the expression of Calcineurin A (CnA) and Nuclear Factor of Activated T-cells 3 (NFAT3), and prevents the nuclear translocation of NFAT3.[29]

-

CaMKII-HDAC4 Pathway: The drug also inhibits the expression of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and Histone Deacetylase 4 (HDAC4).[29]

By downregulating these pathways, Lercanidipine interferes with the signaling cascade that leads to pathological cardiac muscle growth.[29]

Caption: Antihypertrophic signaling pathways inhibited by this compound.

Inhibition of Vascular Smooth Muscle Cell Proliferation

Research indicates Lercanidipine can also suppress the proliferation of vascular smooth muscle cells (VSMCs).[30] This effect is relevant in preventing restenosis after vascular injury. The mechanism involves the inactivation of the Ras-ERK1/2 signaling pathway and a reduction in intracellular reactive oxygen species (ROS).[30]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lercanidipine hydrochloride | CAS#:132866-11-6 | Chemsrc [chemsrc.com]

- 3. jpionline.org [jpionline.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Lercanidipine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Lercanidipine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Lercanidipine | C36H41N3O6 | CID 65866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound Hydrochloride | C36H42ClN3O6 | CID 9874314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Thermo Scientific Lercanidipine hydrochloride, 98% 1 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 13. data.epo.org [data.epo.org]

- 14. US6852737B2 - Crude and crystalline forms of lercanidipine hydrochloride - Google Patents [patents.google.com]

- 15. EP2036890A1 - Crystalline form (i) of lercanidipine hydrochloride - Google Patents [patents.google.com]

- 16. Lercanidipine hydrochloride | 132866-11-6 [chemicalbook.com]

- 17. search.bvsalud.org [search.bvsalud.org]

- 18. DE60206787T2 - CRYSTALLINE POLYMORPHIC FORMS OF LERCANIDIPIN HYDROCHLORIDE AND METHOD FOR THE PRODUCTION THEREOF - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. lup.lub.lu.se [lup.lub.lu.se]

- 22. who.int [who.int]

- 23. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 24. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 25. iscientific.org [iscientific.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Lercanidipine attenuates angiotensin II-induced cardiomyocyte hypertrophy by blocking calcineurin-NFAT3 and CaMKII-HDAC4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Lercanidipine inhibits vascular smooth muscle cell proliferation and neointimal formation via reducing intracellular reactive oxygen species and inactivating Ras-ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Lercanidipine absorption, distribution, metabolism, and excretion (ADME) profile.

An In-Depth Technical Guide to the ADME Profile of (S)-Lercanidipine

Introduction

Lercanidipine (B1674757) is a third-generation dihydropyridine (B1217469) calcium channel blocker widely used in the management of hypertension.[1] It exerts its antihypertensive effect by selectively inhibiting the transmembrane influx of calcium into vascular smooth muscle cells, leading to peripheral vasodilation and a reduction in blood pressure.[2][3][4] Lercanidipine is administered as a racemic mixture of two enantiomers, this compound and (R)-Lercanidipine. The antihypertensive activity is primarily attributed to the (S)-enantiomer.[2][3][4][5] This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, with a focus on its enantioselective pharmacokinetics.

Absorption

Following oral administration, Lercanidipine is completely absorbed from the gastrointestinal tract.[2][6][7] However, it undergoes extensive first-pass metabolism in the liver, which significantly reduces its systemic availability.

Key Characteristics:

-

Bioavailability: The absolute bioavailability is approximately 10% when taken under fed conditions.[2][5][6][8] This is due to the high first-pass metabolism.[2][6][7] Bioavailability is reduced by about two-thirds when administered to healthy volunteers in a fasting state.[8]

-

Effect of Food: The presence of food, particularly a high-fat meal, can increase the bioavailability up to four-fold.[2][6][8] Therefore, it is recommended that Lercanidipine be taken at least 15 minutes before a meal.[2]

-

Time to Peak Plasma Concentration (Tmax): Peak plasma concentrations (Cmax) are typically reached between 1.5 and 3 hours after oral dosing.[1][2][3][4][5][6]

-

Non-Linear Kinetics: Lercanidipine exhibits non-linear pharmacokinetics. As the dose increases, there is a progressive saturation of the first-pass metabolism, leading to a more than proportional increase in peak plasma concentrations and the area under the plasma concentration-time curve (AUC).[2][7]

-

Enantioselectivity: The pharmacokinetics of Lercanidipine are enantioselective. The Cmax and AUC for the more active (S)-enantiomer are, on average, 1.2-fold higher than those for the (R)-enantiomer.[2][3][4][5][8][9]

Table 1: Pharmacokinetic Absorption Parameters of Lercanidipine Enantiomers (20 mg Oral Dose)

| Parameter | This compound | (R)-Lercanidipine | Reference |

| Cmax (ng/mL) | 2.071 (median) | 1.681 (median) | [9][10] |

| Tmax (hours) | 1.5 - 3 | 1.5 - 3 | [2][5][6] |

| AUC (0-24h) (ng·h/mL) | 12.352 (median) | 10.063 (median) | [9][10] |

| Absolute Bioavailability | ~10% (Racemate) | ~10% (Racemate) | [2][6][7] |

Distribution

Lercanidipine is characterized by its rapid and extensive distribution from the plasma into various tissues and organs.[2][4][5] This is largely influenced by its high lipophilicity.

Key Characteristics:

-

Protein Binding: Lercanidipine is highly bound to serum proteins, with a binding percentage exceeding 98%.[2][4][5][6][8] In patients with severe renal or hepatic dysfunction, reduced plasma protein levels may lead to an increased free fraction of the drug.[2][4][5]

-

Lipophilicity and Membrane Partitioning: It is a highly lipophilic compound, which allows for significant concentration and persistence within the phospholipid bilayer of smooth muscle cell membranes.[1] This high membrane partition coefficient is responsible for its prolonged antihypertensive effect (lasting over 24 hours), despite a relatively short plasma half-life.[1][2][3][4][11]

-

Volume of Distribution (Vd): The apparent volume of distribution is large, in the range of 2-2.5 L/kg, indicating extensive tissue distribution.[12][13]

Table 2: Distribution Parameters of Lercanidipine

| Parameter | Value | Reference |

| Serum Protein Binding | > 98% | [2][4][5][6][8] |

| Apparent Volume of Distribution (Vd) | 2 - 2.5 L/kg | [12][13] |

Metabolism

Lercanidipine is completely and extensively metabolized, primarily in the liver. No parent drug is detectable in the urine or feces.[2][4][5][7]

Key Characteristics:

-

Metabolic Site: The liver is the primary site of metabolism.

-

Enzymatic Pathway: The metabolism is predominantly carried out by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][6][7][11][14] This makes Lercanidipine susceptible to interactions with drugs that inhibit or induce CYP3A4.[2][7][11]

-

Metabolites: It is converted into numerous inactive metabolites.[2][4][5] The principal biotransformation pathways include aromatization of the dihydropyridine ring and other processes common to this class of drugs.[12]

Metabolic Pathway of Lercanidipine

Figure 1. Simplified metabolic pathway of this compound.

Excretion

Elimination of Lercanidipine occurs entirely through biotransformation into its metabolites.

Key Characteristics:

-

Routes of Excretion: The inactive metabolites are excreted through both renal and fecal routes.

-

Urinary Excretion: Approximately 50% of an administered dose is excreted in the urine as metabolites.[2][4][5][6][7]

-

Elimination Half-Life: Lercanidipine exhibits a biphasic elimination profile.[1] The terminal elimination half-life is reported to be between 8 and 10.5 hours.[1][6] Despite this, its therapeutic effect lasts for 24 hours due to its high affinity for lipid membranes.[2][6]

-

Enantioselectivity: The elimination half-lives of the two enantiomers are essentially the same.[3][4][5]

Table 3: Excretion Parameters of Lercanidipine Enantiomers

| Parameter | This compound | (R)-Lercanidipine | Reference |

| Terminal Elimination Half-life (t½) | 5.8 ± 2.5 hours (mean) | 7.7 ± 3.8 hours (mean) | [2] |

| Urinary Excretion (% of dose) | ~50% (as metabolites) | ~50% (as metabolites) | [2][4][5][6][7] |

| Fecal Excretion (% of dose) | ~50% (as metabolites) | ~50% (as metabolites) | [11] |

Experimental Protocols

The enantioselective pharmacokinetic properties of Lercanidipine have been investigated in clinical studies, typically involving healthy volunteers.

Typical Pharmacokinetic Study Protocol

-

Study Design: A single-dose, open-label, two-period crossover study is often employed.

-

Subjects: Studies typically enroll a small cohort of healthy male volunteers. For example, one key study involved six healthy male volunteers.[9][10]

-

Dosing Regimen: Subjects receive a single oral dose of racemic Lercanidipine (e.g., 20 mg) after an overnight fast.[9][10]

-

Sample Collection: Serial blood samples are collected at predefined intervals over a 24-hour period (e.g., at 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).[9] Plasma is separated by centrifugation and stored frozen until analysis.

-

Analytical Method: The concentrations of this compound and (R)-Lercanidipine in plasma samples are determined using a validated, stereospecific analytical method, such as normal-phase high-performance liquid chromatography with tandem mass spectrometric detection (LC-MS/MS).[9][15]

-

Pharmacokinetic Analysis: Plasma concentration-time data for each enantiomer are analyzed using non-compartmental methods to determine key pharmacokinetic parameters like Cmax, Tmax, AUC, and elimination half-life.

Experimental Workflow for a Lercanidipine PK Study

References

- 1. Lercanidipine in the Management of Hypertension: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-lactancia.org [e-lactancia.org]

- 3. medex.com.bd [medex.com.bd]

- 4. assets.hpra.ie [assets.hpra.ie]

- 5. medicines.org.uk [medicines.org.uk]

- 6. Lercanidipine - Wikipedia [en.wikipedia.org]

- 7. Lercanidipine hydrochloride - Australian Prescriber [australianprescriber.tg.org.au]

- 8. db.cbg-meb.nl [db.cbg-meb.nl]

- 9. Enantioselective pharmacokinetics of lercanidipine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lercanidipine in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical Pharmacokinetics of Lercanidipine | Semantic Scholar [semanticscholar.org]

- 13. derangedphysiology.com [derangedphysiology.com]

- 14. C08CA13 - Lercanidipine [drugsporphyria.net]

- 15. Enantioselective determination of lercanidipine in human plasma for pharmacokinetic studies by normal-phase liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecific Activity of Lercanidipine Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lercanidipine (B1674757), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a chiral drug marketed as a racemic mixture of its two enantiomers, (S)-lercanidipine and (R)-lercanidipine. This technical guide provides an in-depth analysis of the stereospecific activity of these enantiomers, highlighting the significant differences in their pharmacodynamic and pharmacokinetic profiles. The antihypertensive efficacy of lercanidipine is predominantly attributed to the (S)-enantiomer, which exhibits a substantially higher affinity for L-type calcium channels. This document summarizes key quantitative data, details the experimental protocols used to elucidate these stereospecific properties, and presents signaling pathways and experimental workflows through explanatory diagrams.

Introduction

Lercanidipine is a highly lipophilic calcium channel antagonist used for the treatment of hypertension.[1] Its mechanism of action involves the blockage of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1][2] The presence of a chiral center in the dihydropyridine ring results in two enantiomeric forms, (S)- and (R)-lercanidipine. It is well-established that the pharmacological activity of many chiral drugs resides primarily in one of the enantiomers. This guide explores the stereoselectivity of lercanidipine's actions, providing a comprehensive resource for researchers and professionals in drug development.

Pharmacodynamic Stereoselectivity

The primary pharmacodynamic difference between the lercanidipine enantiomers lies in their interaction with voltage-gated calcium channels.

L-type Calcium Channel Activity

The (S)-enantiomer is significantly more potent in blocking L-type calcium channels, which is the principal mechanism of its antihypertensive effect.[3] In vitro studies have demonstrated that the (S)-enantiomer has a much higher affinity for these channels compared to the (R)-enantiomer.[4]

T-type Calcium Channel Activity

Lercanidipine and its enantiomers also exhibit activity at T-type calcium channels.[5][6][7] Interestingly, the stereoselectivity for T-type channels is less pronounced than for L-type channels.[5][6][7] Both enantiomers show a notable selectivity for T-type over L-type channels under certain experimental conditions.[5][6][7] The (R)-enantiomer displays a slightly higher selectivity for T-type channels compared to the (S)-enantiomer.[5][6][7]

Anti-Atherosclerotic Effects

In vitro and in vivo studies suggest that lercanidipine possesses anti-atherosclerotic properties that may be independent of its calcium channel blocking activity. These effects, such as the inhibition of smooth muscle cell replication and migration, are less stereoselective, with both enantiomers showing comparable efficacy.[8][9] This suggests that the anti-atherogenic actions of lercanidipine may be related to its high lipophilicity rather than its interaction with calcium channels.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the stereospecific activity of lercanidipine enantiomers.

Table 1: In Vitro Calcium Channel Activity of Lercanidipine Enantiomers

| Parameter | This compound | (R)-Lercanidipine | Racemic Lercanidipine | Reference |

| L-type Ca2+ Channel | ||||

| Relative Potency vs. (R)-enantiomer | ~84-fold higher | - | - | [4] |

| T-type vs. L-type Ca2+ Channel Selectivity | ||||

| T/L Blockade Ratio | 1.05 | 1.15 | Not specified | [5][6][7] |

Table 2: In Vivo Antihypertensive Activity of Lercanidipine Enantiomers in Spontaneously Hypertensive Rats (SHR)

| Administration | Parameter | This compound | (R)-Lercanidipine | Racemic Lercanidipine | Reference |

| Intravenous (i.v.) | ED25 (Diastolic Blood Pressure) | Active | Practically inactive | Potent | [4] |

| Oral (p.o.) | Antihypertensive Effect | Dose-related, long-lasting | Practically inactive | Dose-related, long-lasting | [4] |

Table 3: In Vitro Anti-Atherosclerotic Effects of Lercanidipine Enantiomers

| Parameter | This compound | (R)-Lercanidipine | Racemic Lercanidipine | Reference |

| Inhibition of Serum-Induced [Ca2+]i Elevation in SMCs (25 µM) | 69% inhibition | 29% inhibition | Not specified | [8] |

| Inhibition of Arterial Myocyte Replication and Migration (10-50 µM) | Effective | Effective | Effective | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Chiral Separation of Lercanidipine Enantiomers by HPLC

This protocol is based on methods for the analytical separation of lercanidipine enantiomers.[11][12]

-

Objective: To separate and quantify (S)- and (R)-lercanidipine.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: Chiral OJ-H (150 x 4.0 mm, 5 µm) or Chiralpak AD (250 x 4.6 mm, 10 µm).[11][12]

-

Mobile Phase: A mixture of 10mM Ammonium acetate (B1210297) and Acetonitrile (35:65 v/v) or hexane:ethanol:diethylamine (97:3:0.3, v/v/v).[11][12]

-

Injection Volume: 10 µL.[11]

-

Procedure:

-

Prepare standard solutions of racemic lercanidipine and, if available, the individual enantiomers in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and determine the retention times for each enantiomer.

-

Quantify the enantiomers by integrating the peak areas.

-

Patch-Clamp Electrophysiology for Calcium Current Measurement

This protocol is based on the methodology used to study the effects of lercanidipine enantiomers on L-type and T-type calcium channels.[5][6][7]

-

Objective: To measure the effect of lercanidipine enantiomers on L-type and T-type calcium currents in isolated cardiomyocytes.

-

Cell Preparation: Guinea-pig ventricular myocytes are isolated using standard enzymatic digestion protocols.

-

Recording Configuration: Whole-cell patch-clamp technique.

-

Pipette Solution (in mM): (Specific composition not detailed in the provided search results, but a typical solution would contain CsCl to block K+ currents, a calcium buffer like EGTA, and ATP/GTP).

-

Bath Solution (in mM): Na+ and K+ free solution to isolate calcium currents, containing CaCl2, and a buffer like HEPES. The solution is pre-warmed to 35°C.[5][6][7]

-

Voltage Protocol: To differentiate between L-type and T-type currents, a specific voltage protocol is applied. For example, holding the membrane potential at -90 mV and applying depolarizing steps to -50 mV (to activate T-type channels) and then to +50 mV (to activate L-type channels).[5][6][7]

-

Drug Application: Lercanidipine enantiomers are dissolved in a solvent like DMSO to create stock solutions and then diluted to the final concentration in the bath solution. The cells are superfused with the drug-containing solution.[5]

-

Data Analysis: The peak inward calcium current is measured before and after drug application to determine the percentage of inhibition.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol is based on studies evaluating the in vivo antihypertensive effects of lercanidipine enantiomers.[4][13]

-

Objective: To assess the dose-dependent antihypertensive effect of lercanidipine enantiomers in a genetic model of hypertension.

-

Animal Model: Conscious, chronically catheterized Spontaneously Hypertensive Rats (SHR).[4]

-

Drug Administration: Intravenous (i.v.) or oral (p.o.) administration of lercanidipine enantiomers at various doses.[4]

-

Blood Pressure Measurement: Direct measurement of arterial blood pressure via the indwelling catheter connected to a pressure transducer and a recording system.

-

Experimental Procedure:

-

Rats are anesthetized for the surgical implantation of catheters in an artery (e.g., carotid or femoral) and a vein (e.g., jugular).

-

After a recovery period, the conscious rats are placed in a restraining cage.

-

Baseline blood pressure and heart rate are recorded.

-

The lercanidipine enantiomer or vehicle is administered.

-

Blood pressure and heart rate are continuously monitored for a specified period (e.g., up to 8 hours post-dose).[13]

-

-

Data Analysis: The change in diastolic blood pressure (DBP) from baseline is calculated. The ED25 (the dose required to produce a 25% reduction in DBP) is determined to compare the potency of the enantiomers.[4]

In Vitro Anti-Atherosclerotic Activity Assessment

This protocol is based on in vitro studies of the anti-atherogenic effects of lercanidipine.[8]

-

Objective: To evaluate the effect of lercanidipine enantiomers on arterial smooth muscle cell (SMC) proliferation and migration.

-

Cell Culture: Arterial smooth muscle cells are isolated from animal aortas and cultured in appropriate media.

-

Proliferation Assay:

-

SMCs are seeded in multi-well plates.

-

After reaching sub-confluence, the cells are synchronized in a serum-free medium.

-

The cells are then stimulated with a mitogen (e.g., serum) in the presence or absence of different concentrations of lercanidipine enantiomers.

-

Cell proliferation is assessed using methods like BrdU incorporation or direct cell counting.

-

-

Migration Assay:

-

A "wound" is created in a confluent monolayer of SMCs.

-

The cells are incubated with or without lercanidipine enantiomers.

-

The migration of cells into the wound area is monitored and quantified over time.

-

-

Data Analysis: The inhibitory effect of the enantiomers on SMC proliferation and migration is calculated as a percentage of the control (vehicle-treated) cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and processes related to the stereospecific activity of lercanidipine.

Caption: Stereoselective blockade of L-type calcium channels by lercanidipine enantiomers.

Caption: A simplified workflow for patch-clamp experiments to study ion channel modulation.

Caption: Workflow for assessing the in vivo antihypertensive effects of lercanidipine enantiomers.

Conclusion

The stereospecificity of lercanidipine is a critical aspect of its pharmacological profile. The (S)-enantiomer is the primary contributor to the drug's antihypertensive efficacy due to its potent and selective blockade of L-type calcium channels. In contrast, the (R)-enantiomer is significantly less active at these channels. While both enantiomers exhibit some activity at T-type calcium channels and show anti-atherosclerotic effects, these actions are less stereoselective. A thorough understanding of the distinct properties of each enantiomer is essential for the rational design of future clinical studies and the development of potentially improved, single-enantiomer therapeutics. This guide provides a foundational resource for researchers and professionals working to further elucidate the complex pharmacology of lercanidipine and other chiral cardiovascular drugs.

References

- 1. Lercanidipine in the Management of Hypertension: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lercanidipine - Wikipedia [en.wikipedia.org]

- 3. eathj.org [eathj.org]

- 4. Antihypertensive Activity of Lercanidipine and Its Enantiomers in Animal Models | Semantic Scholar [semanticscholar.org]

- 5. europeanreview.org [europeanreview.org]

- 6. Lercanidipine and T-type calcium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The new calcium antagonist lercanidipine and its enantiomers affect major processes of atherogenesis in vitro: is calcium entry involved? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of lercanidipine and its (R)-enantiomer on atherosclerotic lesions induced in hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro inhibitory effect of lercanidipine on cholesterol accumulation and matrix metalloproteinases secretion by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. easpublisher.com [easpublisher.com]

- 12. Quantitative Determination of Lercanidipine Enantiomers in Commercial Formulations by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antihypertensive effects of lercanidipine in experimental hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Enantiomeric Separation of Lercanidipine using Chiral High-Performance Liquid Chromatography

Introduction

Lercanidipine (B1674757) is a third-generation dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension.[1] It is a chiral compound and is commercially available as a racemic mixture of two enantiomers, (S)-lercanidipine and (R)-lercanidipine. The pharmacological activity of lercanidipine resides primarily in the (S)-enantiomer, which has been shown to be 100 to 200 times more potent in blocking calcium channels than the (R)-enantiomer.[2] Due to this significant difference in pharmacological activity, the development of stereoselective analytical methods for the separation and quantification of lercanidipine enantiomers is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and drug development. This application note details validated High-Performance Liquid Chromatography (HPLC) methods for the effective enantiomeric separation of lercanidipine.

Pharmacological Significance of Lercanidipine Enantiomers

The differential pharmacological effects of lercanidipine enantiomers underscore the necessity for enantioselective analytical techniques. The (S)-enantiomer is principally responsible for the therapeutic antihypertensive effects.[1] Consequently, methods that can accurately quantify each enantiomer are essential for ensuring the quality and efficacy of lercanidipine drug products.

Chromatographic Conditions for Enantiomeric Separation

Several chiral stationary phases (CSPs) have been successfully employed for the enantiomeric resolution of lercanidipine. The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation. Below are summaries of validated methods.

Method 1: Normal-Phase HPLC

A well-established method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions.

| Parameter | Condition |

| Column | Chiralpak AD (250 x 4.6 mm, 10 µm)[2] |